Sunitinib Malate Sunitinib Malate Sunitinib malate is an organic molecular entity. It has a role as an antineoplastic agent and an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It contains a sunitinib.
Sunitinib Malate is the orally bioavailable malate salt of an indolinone-based tyrosine kinase inhibitor with potential antineoplastic activity. Sunitinib blocks the tyrosine kinase activities of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor b (PDGFRb), and c-kit, thereby inhibiting angiogenesis and cell proliferation. This agent also inhibits the phosphorylation of Fms-related tyrosine kinase 3 (FLT3), another receptor tyrosine kinase expressed by some leukemic cells.
SUNITINIB MALATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2006 and has 6 approved and 50 investigational indications. This drug has a black box warning from the FDA.
See also: Sunitinib (has active moiety).
Brand Name: Vulcanchem
CAS No.: 341031-54-7
VCID: VC20767922
InChI: InChI=1S/C22H27FN4O2.C4H6O5/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28;5-2(4(8)9)1-3(6)7/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28);2,5H,1H2,(H,6,7)(H,8,9)/b17-12-;/t;2-/m.0/s1
SMILES: Array
Molecular Formula: C26H33FN4O7
Molecular Weight: 532.6 g/mol

Sunitinib Malate

CAS No.: 341031-54-7

Cat. No.: VC20767922

Molecular Formula: C26H33FN4O7

Molecular Weight: 532.6 g/mol

* For research use only. Not for human or veterinary use.

Sunitinib Malate - 341031-54-7

Specification

Description Sunitinib malate is an organic molecular entity. It has a role as an antineoplastic agent and an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It contains a sunitinib.
Sunitinib Malate is the orally bioavailable malate salt of an indolinone-based tyrosine kinase inhibitor with potential antineoplastic activity. Sunitinib blocks the tyrosine kinase activities of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor b (PDGFRb), and c-kit, thereby inhibiting angiogenesis and cell proliferation. This agent also inhibits the phosphorylation of Fms-related tyrosine kinase 3 (FLT3), another receptor tyrosine kinase expressed by some leukemic cells.
SUNITINIB MALATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2006 and has 6 approved and 50 investigational indications. This drug has a black box warning from the FDA.
See also: Sunitinib (has active moiety).
CAS No. 341031-54-7
Molecular Formula C26H33FN4O7
Molecular Weight 532.6 g/mol
IUPAC Name N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid
Standard InChI InChI=1S/C22H27FN4O2.C4H6O5/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28;5-2(4(8)9)1-3(6)7/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28);2,5H,1H2,(H,6,7)(H,8,9)/b17-12-;/t;2-/m.0/s1
Standard InChI Key LBWFXVZLPYTWQI-IPOVEDGCSA-N
Isomeric SMILES CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O
Canonical SMILES CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O
Appearance Powder
Colorform Orange solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator